Cas no 2227955-25-9 (rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)

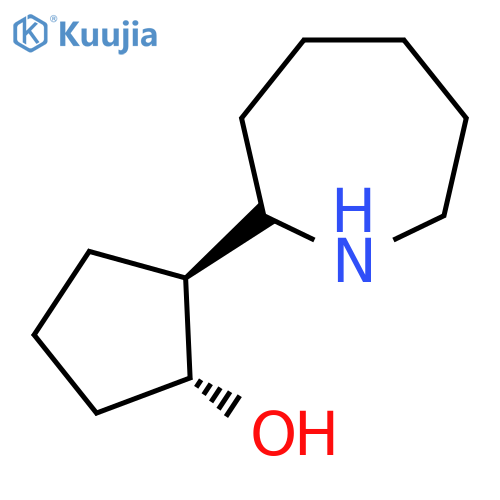

2227955-25-9 structure

商品名:rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol

- EN300-1634519

- 2227955-25-9

-

- インチ: 1S/C11H21NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-13H,1-8H2/t9-,10?,11+/m0/s1

- InChIKey: UOEWEYRSPWXSFN-KHUXNXPUSA-N

- ほほえんだ: O[C@@H]1CCC[C@H]1C1CCCCCN1

計算された属性

- せいみつぶんしりょう: 183.162314293g/mol

- どういたいしつりょう: 183.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.3Ų

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634519-10000mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 10000mg |

$3007.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-100mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 100mg |

$615.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-0.05g |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 0.05g |

$924.0 | 2023-06-04 | ||

| Enamine | EN300-1634519-5.0g |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 5g |

$3189.0 | 2023-06-04 | ||

| Enamine | EN300-1634519-5000mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 5000mg |

$2028.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-1000mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 1000mg |

$699.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-250mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 250mg |

$642.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-500mg |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 500mg |

$671.0 | 2023-09-22 | ||

| Enamine | EN300-1634519-2.5g |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 2.5g |

$2155.0 | 2023-06-04 | ||

| Enamine | EN300-1634519-10.0g |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol |

2227955-25-9 | 10g |

$4729.0 | 2023-06-04 |

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

2227955-25-9 (rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol) 関連製品

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬